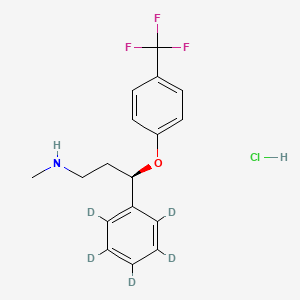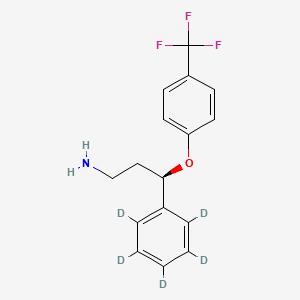
N-Trityl-deshydroxymethyl Losartan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-deshydroxymethyl Losartan involves several steps. One common method starts with the reaction of N-(triphenylmethyl)-5-(4’-bromomethyl biphenyl-2-yl)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde . This reaction is followed by reduction using sodium borohydride to obtain crude trityl Losartan, which is then refined and dried .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-Trityl-deshydroxymethyl Losartan undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Sodium borohydride is commonly used for the reduction of intermediate compounds during synthesis.
Substitution: Halogenation and other substitution reactions can modify the biphenyl and imidazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various intermediates and derivatives of Losartan, which are used in further synthesis steps or as impurities for analytical standards .
Aplicaciones Científicas De Investigación
N-Trityl-deshydroxymethyl Losartan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of Losartan and its derivatives.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research on its role in the development of antihypertensive drugs and its pharmacological properties.
Industry: Utilized in the production of high-purity Losartan for pharmaceutical use.
Mecanismo De Acción
The mechanism of action of N-Trityl-deshydroxymethyl Losartan is closely related to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition leads to a decrease in blood pressure by reducing vasoconstriction and aldosterone secretion .
Comparación Con Compuestos Similares
Losartan: The parent compound, used as an antihypertensive drug.
Valsartan: Another angiotensin II receptor antagonist with similar pharmacological effects.
Irbesartan: Similar in structure and function to Losartan, used for treating hypertension and diabetic nephropathy.
Uniqueness: N-Trityl-deshydroxymethyl Losartan is unique due to its role as an intermediate in the synthesis of Losartan.
Propiedades
Número CAS |
1797133-13-1 |
|---|---|
Fórmula molecular |
C40H35ClN6 |
Peso molecular |
635.212 |
Nombre IUPAC |
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 |
Clave InChI |
GAZPPEGQRKWTSK-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Sinónimos |
5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















